molecular formula C16H19NO4 B3027215 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1252672-36-8

4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B3027215
CAS No.: 1252672-36-8
M. Wt: 289.33
InChI Key: YFIVNTSORJFXHM-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS 1252672-36-8) is a specialized bicyclic building block of significant interest in advanced chemical synthesis and drug discovery. This compound, with a molecular formula of C16H19NO4 and a molecular weight of 289.33 g/mol , features both a carboxylic acid and a benzyloxycarbonyl (Cbz) protected amine group on a norbornane-like scaffold. This rigid bicyclo[2.2.1]heptane framework is highly valued for its ability to impose conformational constraints on molecular structures. Such constrained scaffolds are crucial in medicinal chemistry for the development of peptidomimetics, where they are used to create stable secondary structure mimics and improve metabolic stability and bioavailability compared to their linear peptide counterparts. The 7-azabicyclo[2.2.1]heptane structure, a close analog, has been identified in natural products like the dendrobatid alkaloid epibatidine and is actively researched as a rigidified β-amino acid for the synthesis of novel β-peptides . The Cbz protecting group offers orthogonal deprotection versatility, facilitating straightforward solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures. As a high-purity chemical intermediate, it is essential for creating focused libraries for screening, exploring structure-activity relationships (SAR), and optimizing lead compounds in pharmaceutical R&D. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-13(19)15-6-8-16(11-15,9-7-15)17-14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIVNTSORJFXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147569
Record name 4-[[(Phenylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252672-36-8
Record name 4-[[(Phenylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252672-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Phenylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The applications of 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid span several domains:

Chemistry

  • Building Block for Complex Molecules: This compound serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
  • Chiral Auxiliary in Asymmetric Synthesis: Its unique structure allows it to act as a chiral auxiliary, enhancing the selectivity of reactions that produce chiral compounds.

Biology

  • Enzyme Mechanism Studies: The compound is utilized to study enzyme mechanisms due to its ability to mimic substrate interactions, providing insights into catalytic processes.
  • Biological Pathway Probes: It functions as a probe in biological research, helping to elucidate various metabolic pathways and cellular processes.

Industry

  • Fine Chemicals Production: Used as an intermediate in the synthesis of fine chemicals, this compound plays a crucial role in producing specialty chemicals for various applications.
  • Pharmaceutical Intermediates: It is involved in the pharmaceutical industry for developing new drugs, particularly those targeting specific biological pathways.

Case Study 1: Enzyme Inhibition Studies

In a study examining enzyme inhibitors, this compound was tested against specific enzymes involved in metabolic disorders. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in treating metabolic diseases.

Case Study 2: Synthesis of Chiral Compounds

Research conducted on asymmetric synthesis demonstrated that using this compound as a chiral auxiliary significantly improved yields and selectivity in producing desired enantiomers. This application highlights its importance in synthesizing pharmaceuticals where chirality is crucial.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues of Bicyclo[2.2.1]heptane Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Bicyclo System Substituents (Position) Molecular Weight (g/mol) Key Features/Applications
Target: 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid [2.2.1]heptane -COOH (1), -NH-Cbz (4) ~293.3 (C₁₅H₁₇NO₄)* Rigid scaffold; Cbz protection enables peptide coupling. Potential prodrug applications.
4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid [2.2.2]octane -COOH (1), -NH-Cbz (4) 303.35 (C₁₇H₂₁NO₄) Larger ring reduces strain; altered pharmacokinetics due to increased hydrophobicity.
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate [2.2.1]heptane -COOMe (1), -NH-Cbz (4) ~307.3 (C₁₆H₁₉NO₄)* Methyl ester derivative; hydrolyzable to carboxylic acid. Intermediate in synthesis.
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid [2.2.1]heptane -COOH (1), -OMe (4) 170.21 (C₉H₁₄O₃) Methoxy group lacks amine functionality; reduced hydrogen-bonding capacity.
diexo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1]heptane -COOH (2), -NH₂ (3) 170.21 (C₈H₁₁NO₂) Unprotected amine; stereochemistry (diexo) critical for chiral interactions.
3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1]heptane -COOH (2), 4-Cl-benzoyl (3) 278.74 (C₁₅H₁₅ClO₃) Electron-withdrawing Cl enhances lipophilicity; ketone group may improve metabolic stability.
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid [2.2.1]heptane -COOH (1), -COOMe (4) 212.22 (C₁₀H₁₂O₅)* Dicarboxylic acid derivative; potential metal chelation or polymer synthesis.

*Molecular weights estimated based on structural formulas.

Functional and Application-Based Analysis

Role of Substituents
  • Cbz Protection : The target compound and its [2.2.2]octane analog share the Cbz group, facilitating amine protection during solid-phase peptide synthesis. In contrast, the methyl ester variant requires hydrolysis to activate the carboxylic acid, making it a synthetic precursor.
  • Amino vs.
  • Stereochemical Variations: The diexo-3-amino derivative demonstrates how stereochemistry impacts bioactivity, as exo/endo configurations influence receptor binding in chiral environments.
Bicyclo System Modifications
  • Oxabicyclo Derivatives: 4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid replaces a carbon with oxygen, altering electronic properties and hydrogen-bonding capacity.
Physicochemical Properties
  • Solubility : Carboxylic acid groups enhance aqueous solubility, whereas Cbz and methoxycarbonyl groups increase lipophilicity. The dicarboxylic acid variant may exhibit unique solubility profiles due to dual ionization.
  • Stability: The Cbz group in the target compound is cleavable under hydrogenolysis or acidic conditions, enabling controlled release of the free amine in vivo .

Biological Activity

4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid, with the CAS number 1252672-36-8, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO4, and it features a bicyclic structure that is significant for its biological interactions. The compound is primarily used in research settings and is not approved for pharmaceutical or food applications .

Research indicates that compounds similar to this compound may act as inhibitors of specific amino acid transporters, particularly the L-type amino acid transporter (LAT1). Inhibitors of LAT1 can modulate the uptake of amino acids in cells, which may have implications for cancer therapy and neurodegenerative diseases .

Inhibition of Amino Acid Transport

Studies have shown that related compounds like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) effectively inhibit L-type amino acid transporters, reducing the uptake of L-DOPA in dopaminergic neurons . This suggests a potential role for this compound in modulating neurotransmitter levels.

Anticancer Properties

In cell line studies, compounds structurally related to this compound have demonstrated the ability to suppress growth and induce apoptosis in various cancer cell lines, including KB and SAOS2 . This effect appears to be mediated through the activation of caspases, which are crucial for apoptosis.

Case Studies

A notable study examined the effects of a similar compound on diabetic rat models, where systemic administration showed reduced retinal vascular leakage—a significant factor in diabetic retinopathy—indicating potential therapeutic benefits for ocular conditions .

Efficacy and Safety Profile

In vivo studies have indicated that compounds within this class exhibit favorable pharmacokinetics, including good bioavailability and a lack of observable toxicity at therapeutic doses . These findings support further exploration into their clinical applications.

Data Tables

Property Value
Molecular FormulaC16H19NO4
CAS Number1252672-36-8
Potential Biological ActivitiesLAT1 inhibition, Anticancer
Research ApplicationsNeurodegenerative diseases, Cancer therapy

Q & A

Q. What synthetic strategies are effective for preparing enantiomerically pure 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid?

The compound can be synthesized via a formal [4 + 2] cycloaddition reaction using organocatalysis, which enables enantioselective access to bicyclo[2.2.1]heptane-1-carboxylates. This method employs chiral catalysts to control stereochemistry, yielding products with high enantiomeric excess (>90%). Reaction conditions typically involve mild temperatures (0–25°C) and aprotic solvents (e.g., dichloromethane) to stabilize intermediates .

Q. How does the bicyclic framework influence the compound’s reactivity in downstream applications?

The bicyclo[2.2.1]heptane scaffold imposes steric constraints that restrict conformational flexibility, enhancing selectivity in reactions such as peptide coupling or electrophilic substitutions. The carboxylic acid group at the 1-position and the benzyloxycarbonyl (Cbz) protecting group on the amino moiety facilitate regioselective modifications. Computational studies suggest that the rigid structure reduces off-target interactions in biochemical assays .

Q. What are the primary applications of this compound in asymmetric synthesis?

It serves as a chiral building block for synthesizing constrained peptides and non-natural amino acids. For example, derivatives like 7-azanorbornane analogs have been used to study amide bond distortion via quantum mechanical calculations, revealing insights into enzyme-substrate interactions .

Advanced Research Questions

Q. How can quantum mechanical methods elucidate the pyramidalization of the amide nitrogen in derivatives of this compound?

Density functional theory (DFT) calculations on simplified model systems (e.g., 7-azabicyclo[2.2.1]heptane amides) reveal that substituents on the norbornane ring induce steric strain, forcing the amide nitrogen into a non-planar geometry. Hierarchical modeling—starting with small fragments and incrementally adding substituents—predicts pyramidalization angles within 5° of experimental X-ray data. This approach identifies intramolecular hydrogen bonds and van der Waals interactions as key contributors to distortion .

Q. What mechanistic pathways govern radical-induced decarboxylation of related bicycloheptane carboxylic acids?

Hydroxyl radicals (•OH) abstract hydrogen from the α-carbon, generating a carboxyl radical intermediate. Under acidic conditions (pH 3–5), electron transfer from the carboxylate to the oxidized sulfur center (in sulfur-containing analogs) promotes homolytic C–COO⁻ bond cleavage, releasing CO₂. The remaining α-amino radical stabilizes via resonance, with kinetics dependent on pH and radical scavengers .

Q. How can this compound be functionalized for covalent protein labeling?

The 7,7-dimethyl-2-oxo derivative undergoes nitrile oxide cycloaddition with alkenes to form alkenyl nitrile electrophiles. These react selectively with cysteine residues in proteins under physiological conditions (pH 7.4, 37°C). LC-MS and fluorescence quenching assays validate labeling efficiency (>70% yield), with steric shielding from the bicyclic core minimizing nonspecific binding .

Q. What analytical techniques resolve contradictions in reported stability data for bicycloheptane derivatives?

Conflicting stability profiles (e.g., in aqueous vs. organic solvents) are resolved using tandem LC-MS/MS and NMR kinetics. For instance, accelerated degradation studies (40–60°C) under varying pH identify hydrolytic cleavage of the Cbz group as the primary instability pathway. Arrhenius modeling predicts a shelf-life of >2 years at −20°C in anhydrous DMSO .

Methodological Tables

Table 1: Key Synthetic Parameters for [4 + 2] Cycloaddition

ParameterOptimal ValueImpact on Yield/ee
Catalyst loading10 mol%ee: 92% → 98%
Temperature0°CYield: 85% → 90%
SolventCH₂Cl₂Reaction rate: 2×

Table 2: Radical Decarboxylation Kinetics at Varying pH

pHRate Constant (k, s⁻¹)Half-life (t₁/₂)
3.01.2 × 10⁻³9.6 min
7.44.5 × 10⁻⁵4.2 hr

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid

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